molecular formula C12H23NO4 B558254 Boc-Beta-T-Butyl-L-Alanine CAS No. 79777-82-5

Boc-Beta-T-Butyl-L-Alanine

Cat. No. B558254
CAS RN: 79777-82-5
M. Wt: 245,32 g/mole
InChI Key: PUQVQDMFCAGQQB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Beta-T-Butyl-L-Alanine is an intermediate used in the synthesis of peptides and other amino acids1. It is an alkane chain with terminal carboxylic acid and Boc-protected amino groups2. The Boc group, or tert-butyl carbamate, is a commonly used protecting group for amines in organic synthesis34.



Synthesis Analysis

The synthesis of Boc-Beta-T-Butyl-L-Alanine involves the reaction of ®-2-amino-4,4-dimethyl-pentanoic acid with di-tert-butyl dicarbonate (Boc 2 O) in the presence of sodium hydroxide5. This reaction is typically conducted under either aqueous or anhydrous conditions4.



Molecular Structure Analysis

Boc-Beta-T-Butyl-L-Alanine has a molecular weight of 245.336 and contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group7.



Chemical Reactions Analysis

The Boc group in Boc-Beta-T-Butyl-L-Alanine is stable towards most nucleophiles and bases4. It can be cleaved under anhydrous acidic conditions, producing tert-butyl cations4. Various catalysts have been used to facilitate the N-tert-butyloxycarbonylation of amines, including 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), perchloric acid adsorbed on silica-gel (HClO4–SiO2), and 1-alkyl-3-methylimidazolium cation-based ionic liquids4.



Physical And Chemical Properties Analysis

Boc-Beta-T-Butyl-L-Alanine appears as a white to off-white powder69. It has a purity of over 99.5% as determined by chiral HPLC9.


Scientific Research Applications

Safety And Hazards

Boc-Beta-T-Butyl-L-Alanine may cause respiratory irritation, serious eye irritation, and severe skin burns and eye damage1011. It is recommended to use only in a well-ventilated area and avoid breathing dust, fume, gas, mist, vapors, or spray1011.


properties

IUPAC Name

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVQDMFCAGQQB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Beta-T-Butyl-L-Alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Zhong, R Jiang, J Zeng, X Gong, X Yang… - Analytical …, 2023 - ACS Publications
… The synthesis of compound 3 was similar to that of compound DCM-LAP by replacing Boc-beta-t-butyl-l-alanine with Fmoc-l-methionine. Yield 20%. H NMR (400 MHz, CDCl 3 ): δ 7.59 (…
Number of citations: 5 pubs.acs.org

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